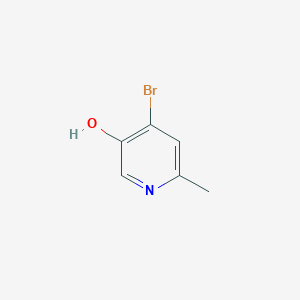

4-Bromo-6-methylpyridin-3-ol

Vue d'ensemble

Description

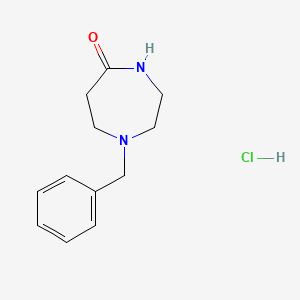

4-Bromo-6-methylpyridin-3-ol is a chemical compound with the CAS Number: 1256811-26-3 . It has a molecular weight of 188.02 and its IUPAC name is 4-bromo-6-methyl-3-pyridinol .

Synthesis Analysis

The synthesis of pyridine derivatives like 4-Bromo-6-methylpyridin-3-ol has been studied using whole cells of Burkholderia sp. MAK1 . This method involves the oxyfunctionalization of pyridine derivatives .Molecular Structure Analysis

The InChI code for 4-Bromo-6-methylpyridin-3-ol is 1S/C6H6BrNO/c1-4-2-5(7)6(9)3-8-4/h2-3,9H,1H3 . The Canonical SMILES is CC1=CC(=C(C=N1)O)Br .Chemical Reactions Analysis

The oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 has been shown to convert different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives .Physical And Chemical Properties Analysis

4-Bromo-6-methylpyridin-3-ol is a solid at room temperature . The exact mass and monoisotopic mass are 186.96328 g/mol .Applications De Recherche Scientifique

Suzuki Cross-Coupling Reaction and Biological Activities

- Pyridine derivatives, synthesized through palladium-catalyzed Suzuki cross-coupling reactions, demonstrate potential applications in materials science as chiral dopants for liquid crystals. The study by Ahmad et al. (2017) explores the synthesis of novel pyridine derivatives, their quantum mechanical investigations, and their biological activities, including anti-thrombolytic, biofilm inhibition, and haemolytic activities. These derivatives show moderate to good biological activities, with certain compounds exhibiting significant potency against specific targets such as Escherichia coli (Ahmad et al., 2017).

Coordination Polymers and Terpyridines

- Coordination compounds of terpyridines, including those related to pyridine derivatives, find applications in diverse research fields from photovoltaics and DNA intercalation to organometallic catalysis. Winter et al. (2011) discuss the broad range of reactions catalyzed by terpyridines and their transition metal complexes, showcasing their utility in organic and macromolecular chemistry (Winter et al., 2011).

Electrocatalytic Carboxylation and Environmental Applications

- The electrocatalytic carboxylation of pyridine derivatives with CO2 in ionic liquids presents a novel approach to synthesizing valuable organic compounds while avoiding the use of volatile and toxic solvents. Feng et al. (2010) explored this methodology with 2-amino-5-bromopyridine, achieving high yields and selectivity for 6-aminonicotinic acid, demonstrating the potential for green chemistry applications (Feng et al., 2010).

Mechanistic Insights into Protein Modification

- Johnson et al. (2011) investigated the mechanism by which 4-halopyridines modify proteins, focusing on dimethylarginine dimethylaminohydrolase. Their findings offer insights into the selective covalent modification of proteins by small molecules, a concept that holds significant potential for the development of biological probes and therapeutics (Johnson et al., 2011).

Safety and Hazards

Propriétés

IUPAC Name |

4-bromo-6-methylpyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO/c1-4-2-5(7)6(9)3-8-4/h2-3,9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEJDEFSSYYYNJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=N1)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5,7-dimethyl-2-(methylsulfonyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2851491.png)

![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)pentanamide](/img/structure/B2851494.png)

![4-Ethynylfuro[3,2-c]pyridine](/img/structure/B2851498.png)

![N-(3-chloro-4-methylphenyl)-2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2851500.png)

![4-ethoxy-3-fluoro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide](/img/structure/B2851501.png)

![2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(3-chlorophenyl)acetamide](/img/structure/B2851508.png)

![Methanone, cyclopropyl[4-(methylsulfonyl)-1-piperidinyl]-](/img/structure/B2851510.png)